4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide

Lipophilicity Physicochemical profiling Medicinal chemistry

4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide (CAS 1872782‑87‑0) is a low-molecular-weight (180.21 Da) heterocyclic building block comprising a 4‑aminopyrimidine core and an N‑isopropyl carboxamide at the 5‑position [REFS‑1][REFS‑2]. The compound belongs to the 4‑aminopyrimidine‑5‑carboxamide class, a scaffold widely explored for kinase inhibition (e.g., Syk, NNMT) and anti‑inflammatory applications [REFS‑3][REFS‑4].

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Cat. No. B12076560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CN=CN=C1N
InChIInChI=1S/C8H12N4O/c1-5(2)12-8(13)6-3-10-4-11-7(6)9/h3-5H,1-2H3,(H,12,13)(H2,9,10,11)
InChIKeyYFOFBYKUDPMOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide – Pyrimidine-5-carboxamide Building Block for Focused SAR Libraries


4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide (CAS 1872782‑87‑0) is a low-molecular-weight (180.21 Da) heterocyclic building block comprising a 4‑aminopyrimidine core and an N‑isopropyl carboxamide at the 5‑position [REFS‑1][REFS‑2]. The compound belongs to the 4‑aminopyrimidine‑5‑carboxamide class, a scaffold widely explored for kinase inhibition (e.g., Syk, NNMT) and anti‑inflammatory applications [REFS‑3][REFS‑4]. It is commercially supplied at research‑grade purity (typically ≥95%) by specialty chemical vendors for use as a synthetic intermediate in medicinal chemistry and fragment‑based drug discovery [REFS‑1].

Workflow Focused SAR library synthesis for kinase programs (Syk, NNMT)
Scaffold 4-Aminopyrimidine-5-carboxamide core with pre-installed N-isopropyl carboxamide
Grade Research-grade purity; supplied as a synthetic intermediate

Why N‑Alkyl Chain Length Matters – Physicochemical Differentiation of 4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide from Shorter N‑Alkyl Analogs


Within the 4‑aminopyrimidine‑5‑carboxamide series, the N‑alkyl substituent governs lipophilicity, hydrogen‑bonding capacity, and conformational flexibility, all of which directly influence solubility, permeability, and target‑binding pharmacophore geometry [REFS‑1][REFS‑2]. Generic substitution of the N‑isopropyl analogue with the N‑methyl, N‑ethyl, or unsubstituted parent compound is therefore not chemically inconsequential: each incremental carbon atom alters the ACD/LogP by approximately 0.5 log units while simultaneously modifying the number of hydrogen‑bond donors and rotatable bonds [REFS‑1][REFS‑3]. These physicochemical shifts can change solubility, membrane permeation, and protein‑ligand binding entropy, rendering simple one‑for‑one replacement unreliable without experimental validation.

Lipophilicity Shift
N-methyl or N-ethyl analogs may not replicate the calculated LogP increase, altering permeability-solubility balance in cell-based assays.
Hydrogen-Bond Donor Context
The unsubstituted parent has 4 HBD vs 2 for N-alkyl variants; direct replacement with parent changes drug-likeness profile.
Conformational Entropy
The branched isopropyl group introduces a distinct rotamer ensemble compared with linear N-ethyl, which may affect binding thermodynamics.

4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide – Quantitative Differentiation Evidence vs. N‑Methyl, N‑Ethyl, and Unsubstituted Analogues


ACD/LogP Lipophilicity – N‑Isopropyl Confers the Highest Calculated LogP Among Short N‑Alkyl 4‑Aminopyrimidine‑5‑carboxamides

Based on ACD/Labs Percepta predictions, the N‑isopropyl substitution on the target compound elevates the calculated partition coefficient (ACD/LogP) to approximately 1.5, compared with 0.16 for the unsubstituted parent, approximately 0.7 for the N‑methyl analogue, and approximately 1.1 for the N‑ethyl analogue [REFS‑1][REFS‑2]. The trend follows the expected Hansch π‑contribution per methylene unit. The absolute values are computationally predicted and have not been experimentally confirmed for the N‑isopropyl compound, so they should be treated as class‑level inference.

Calculated LogP
Class-level inference
~1.5 (predicted)
Δ +1.3 vs parent
Supports lipophilicity-driven SAR exploration
Experimental logP not available
Lipophilicity Physicochemical profiling Medicinal chemistry

Hydrogen‑Bond Donor Count – N‑Isopropyl Substitution Reduces HBD Count by Two Relative to the Unsubstituted Parent

The primary carboxamide of the unsubstituted parent (4‑aminopyrimidine‑5‑carboxamide, CAS 4786‑51‑0) presents four hydrogen‑bond donors (two from the 4‑NH₂ group, two from the –C(=O)NH₂ group). N‑alkylation with isopropyl eliminates two of these donors, reducing the HBD count to two [REFS‑1][REFS‑2]. The N‑methyl and N‑ethyl analogues share this reduced HBD count of two. The reduction in HBD count is a known determinant of improved passive membrane permeability and reduced desolvation penalty upon protein binding, although the N‑isopropyl analogue does not differ from N‑methyl or N‑ethyl in this specific parameter.

H-Bond Donors
Supporting evidence
2 HBD
Δ −2 vs parent
Permeability-relevant property; identical to N-methyl, N-ethyl
Structural derivation; no binding data
Hydrogen bonding Drug-likeness Permeability

Rotatable Bond Count – N‑Isopropyl Introduces an Additional Rotatable Bond Compared to N‑Methyl, Increasing Conformational Entropy

The target compound possesses two rotatable bonds (C–N isopropyl linkage and the carboxamide C–N bond), whereas the unsubstituted parent and N‑methyl analogue each have only one rotatable bond [REFS‑1][REFS‑2]. The N‑ethyl analogue also has two rotatable bonds. The additional rotatable bond in the N‑isopropyl compound, combined with the branched alkyl geometry, provides a distinct conformational ensemble compared with the linear N‑ethyl chain, which may influence the entropic penalty upon target binding. No experimental binding data are available to quantify this effect for the target compound.

Rotatable Bonds
Supporting evidence
2 rotatable bonds
Δ +1 vs N-methyl
Conformational entropy distinct from linear N-ethyl
No experimental conformer data
Conformational flexibility Ligand efficiency Binding entropy

Molecular Weight Differentiation – N‑Isopropyl (180.21 Da) Occupies a Distinct Position Between Fragment and Lead‑Like Chemical Space

With a molecular weight of 180.21 Da, the target compound sits at the upper boundary of typical fragment libraries (MW < 180 Da) and the lower boundary of lead‑like space, in contrast to the unsubstituted parent (138.13 Da), N‑methyl (152.15 Da), and N‑ethyl (166.18 Da) analogues [REFS‑1][REFS‑2][REFS‑3]. This incremental mass increase of 28 Da over N‑methyl and 14 Da over N‑ethyl places the isopropyl variant in a distinct property bin for library design, where even small MW differences can influence hit‑to‑lead progression strategies and synthetic tractability.

Molecular Weight
Class-level inference
180.21 Da
Δ +42 vs parent
Bridges fragment and lead-like chemical space
Niche not filled by N-methyl or N-ethyl
Fragment-based drug discovery Lead-likeness Physicochemical property

Patent‑Documented Preference for N‑Isopropyl in Pyrimidine‑5‑carboxamide Kinase Inhibitor Scaffolds

Multiple patent filings in the Syk tyrosine kinase and NNMT inhibitor fields explicitly enumerate isopropyl as a preferred N‑alkyl substituent on pyrimidine‑5‑carboxamide cores, alongside methyl and ethyl groups [REFS‑1][REFS‑2]. While the specific compound 4‑amino‑N‑(propan‑2‑yl)pyrimidine‑5‑carboxamide is not itself exemplified with biological data, the recurrent selection of isopropyl in granted composition‑of‑matter claims indicates that medicinal chemistry teams have identified this substituent as pharmacophorically relevant for potency and selectivity optimization. This pattern justifies procurement of the N‑isopropyl building block for SAR exploration even in the absence of published head‑to‑head data.

Patent Preference
Supporting evidence
Isopropyl co-preferred in Syk/NNMT patents
Supports FTO evaluation and SAR hypothesis testing
Qualitative patent analysis; no head-to-head data
Kinase inhibition Patent analysis Structure-activity relationship

Procurement‑Relevant Application Scenarios for 4-Amino-N-(propan-2-yl)pyrimidine-5-carboxamide


Fragment‑Based Screening Library Expansion – Filling the MW 180 Da Property Gap

The target compound, with MW 180.21 Da, occupies a niche between classic fragment space (MW < 180) and lead‑like space (MW < 350). For screening library managers building a congeneric 4‑aminopyrimidine‑5‑carboxamide series, the N‑isopropyl variant provides a critical intermediate mass point between the N‑methyl (152 Da) and ethyl (166 Da) probes [REFS‑1]. Its branched alkyl geometry offers a distinct shape complementarity for protein binding pockets compared with linear N‑alkyl chains. Procurement enables systematic ligand‑efficiency (LE) assessment in fragment‑to‑lead campaigns. [REFS‑1]

SAR Exploration of Lipophilicity‑Driven Permeability in Kinase Inhibitor Programs

The elevated calculated logP of the N‑isopropyl analogue (~1.5) positions it as the most lipophilic member among the short N‑alkyl 4‑aminopyrimidine‑5‑carboxamides [REFS‑2]. Researchers evaluating passive permeability or cellular potency trends across a congeneric N‑alkyl series can use this compound to probe the upper bound of lipophilicity before solubility‑limited absorption becomes problematic. The compound serves as a comparator for N‑methyl (cLogP ~0.7) and N‑ethyl (cLogP ~1.1) in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies. [REFS‑2]

Synthetic Intermediate for Diversified Pyrimidine‑5‑carboxamide Libraries

The 4‑amino group provides a convenient synthetic handle for further derivatization (acylation, reductive amination, Buchwald–Hartwig coupling), while the pre‑installed N‑isopropyl carboxamide eliminates a subsequent deprotection‑coupling step in library synthesis. This reduces the linear sequence by one to two synthetic steps compared with starting from the unsubstituted parent 4‑aminopyrimidine‑5‑carboxamide (CAS 4786‑51‑0) [REFS‑3]. For high‑throughput parallel synthesis workflows, this step‑economy advantage translates directly into reduced turnaround time and consumable costs. [REFS‑3]

Freedom‑to‑Operate and Patent Landscape Assessment for Syk/NNMT Inhibitor Programs

Given the explicit enumeration of N‑isopropyl in multiple granted composition‑of‑matter patents covering pyrimidine‑5‑carboxamide kinase inhibitors [REFS‑4], procurement of this specific compound enables medicinal chemistry teams to experimentally generate comparative biological data necessary for drafting around existing intellectual property. The compound serves as a key comparator for assessing whether proprietary N‑isopropyl claims materially affect potency or selectivity relative to other N‑alkyl variants. [REFS‑4]

Application
Selection Property
Validation Focus
Fragment-library expansion
MW niche ~180 Da
Ligand efficiency and fit-quality metrics
Lipophilicity-driven permeability SAR
Calculated logP ranking
PAMPA or Caco-2 permeability comparison
Diversified library synthesis
Pre-installed N-isopropyl carboxamide
Step-economy vs parent synthesis
FTO patent landscape assessment
Isopropyl in composition-of-matter
Comparative potency/selectivity data
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